molecular formula C24H28O2 B1149363 Perrottetinene CAS No. 160041-34-9

Perrottetinene

Cat. No.: B1149363
CAS No.: 160041-34-9
M. Wt: 348
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Description

Perrottetinene is a naturally occurring cannabinoid compound found in liverworts from the genus Radula, native to Japan, New Zealand, and Costa Rica. It is structurally similar to tetrahydrocannabinol (THC), the main psychoactive component of marijuana, but with a cis rather than trans conformation and a bibenzyl tailchain instead of pentyl . This compound has garnered interest due to its unique psychoactive properties and potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Perrottetinene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine for iodination, and acids or bases for cyclisation and rearrangement reactions . The major products formed from these reactions are typically derivatives of this compound, which can be further modified to explore their pharmacological properties.

Scientific Research Applications

Perrottetinene has been the subject of extensive scientific research due to its unique properties. In chemistry, it serves as a model compound for studying cannabinoid synthesis and structure-activity relationships. In biology and medicine, this compound has shown potential as a mild to moderately psychoactive agent through activation of the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) . It has been found to significantly reduce prostaglandin D2 and E2 brain concentrations in mice, indicating potential anti-inflammatory effects . Additionally, its structural similarity to THC makes it a valuable compound for studying the pharmacological effects of cannabinoids.

Mechanism of Action

Perrottetinene exerts its effects by activating the cannabinoid receptors CB1 and CB2. The binding affinity of this compound at CB1 is 481nM, and at CB2 is 225nM . It acts as a partial agonist at these receptors, leading to mild to moderate psychoactive effects. The activation of these receptors also results in the reduction of prostaglandin concentrations, which may contribute to its anti-inflammatory properties .

Properties

IUPAC Name

(6aS,10aR)-6,6,9-trimethyl-3-(2-phenylethyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O2/c1-16-9-12-20-19(13-16)23-21(25)14-18(15-22(23)26-24(20,2)3)11-10-17-7-5-4-6-8-17/h4-8,13-15,19-20,25H,9-12H2,1-3H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHMKBLKWFFFSZ-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)C(OC3=CC(=CC(=C23)O)CCC4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC1)C(OC3=CC(=CC(=C23)O)CCC4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028205
Record name Perrottetinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160041-34-9
Record name (6aS,10aR)-6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-(2-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160041-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perrottetinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERROTTETINENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ8N3GKD3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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